molecular formula C17H14N4O2 B14178998 7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one CAS No. 586984-17-0

7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B14178998
CAS No.: 586984-17-0
M. Wt: 306.32 g/mol
InChI Key: URRMEJPDDUUSGE-UHFFFAOYSA-N
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Description

7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one involves multiple steps, typically starting with the preparation of the indole nucleus. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions . The specific synthetic route for this compound may involve additional steps to introduce the methoxy and pyridinylmethyl groups, as well as the pyrimidoindole framework. Industrial production methods would likely optimize these steps for higher yields and purity.

Chemical Reactions Analysis

7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

Scientific Research Applications

7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one include other indole derivatives with varying substituents. For example:

Properties

CAS No.

586984-17-0

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C17H14N4O2/c1-23-12-2-3-13-14(8-12)20-16-15(13)19-10-21(17(16)22)9-11-4-6-18-7-5-11/h2-8,10,20H,9H2,1H3

InChI Key

URRMEJPDDUUSGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C(=O)N(C=N3)CC4=CC=NC=C4

solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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